Mal-PEG2-NHS (Maleimide-Polyethylene Glycol 2-N-Hydroxysuccinimide) is a water-soluble heterobifunctional crosslinker that features both a maleimide group and an N-hydroxysuccinimide ester. This compound is designed for bioconjugation applications, allowing for the covalent attachment of biomolecules containing primary amines and thiol groups. The maleimide group specifically reacts with sulfhydryl groups, while the N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds .
The reactivity of Mal-PEG2-NHS is characterized by two key reactions:
Mal-PEG2-NHS exhibits significant utility in biological applications, particularly in the development of targeted therapies and diagnostics. Its ability to selectively conjugate biomolecules enhances the stability and efficacy of therapeutic agents. The compound is often employed in the preparation of antibody-drug conjugates, where it facilitates the delivery of cytotoxic drugs specifically to cancer cells .
The synthesis of Mal-PEG2-NHS typically involves the following steps:
This synthetic route allows for the production of high-purity Mal-PEG2-NHS suitable for research and therapeutic applications.
Mal-PEG2-NHS is widely used in various fields, including:
Studies have demonstrated that Mal-PEG2-NHS effectively facilitates the conjugation of various biomolecules without significantly altering their biological activity. Interaction studies often focus on evaluating the stability and specificity of the conjugates formed using this crosslinker. For instance, conjugates formed with Mal-PEG2-NHS have shown enhanced stability in serum compared to non-conjugated counterparts, indicating its potential for improving pharmacokinetic properties .
Several compounds exhibit similar functionalities to Mal-PEG2-NHS, including:
| Compound Name | Functional Groups | Unique Features |
|---|---|---|
| Mal-PEG4-NHS | Maleimide, N-hydroxysuccinimide | Longer PEG chain enhances solubility and flexibility |
| Mal-PEG8-NHS | Maleimide, N-hydroxysuccinimide | Increased hydrophilicity and reduced aggregation |
| Mal-PEG2-Val-Cit-PAB-PNP | Maleimide, Valine, Citrulline | Incorporates peptide bonds for enhanced targeting |
| Mal-amido-PEG2-NHS | Maleimide, Amido | Offers additional functionalization options |
Mal-PEG2-NHS stands out due to its balanced hydrophilicity and reactivity profile, making it particularly suitable for applications requiring precise bioconjugation without compromising biomolecule integrity .
The synergistic reactivity of maleimide and NHS ester groups in Mal-PEG2-NHS requires precise control of pH, stoichiometry, and reaction sequence. NHS esters react selectively with primary amines (e.g., lysine residues) at pH 7–9 to form stable amide bonds, while maleimide groups target sulfhydryl groups (e.g., cysteine thiols) at pH 6.5–7.5 to generate thioether linkages [3] [4]. Competing hydrolysis of the NHS ester under alkaline conditions necessitates a two-step conjugation strategy:
Recent studies highlight the impact of temperature on reaction efficiency. Incubation at 4°C for 2 hours achieves >90% NHS ester conversion, whereas room-temperature reactions complete within 30 minutes but risk maleimide hydrolysis at pH >7.5 [4] [6].
| Parameter | NHS Ester Reaction | Maleimide Reaction |
|---|---|---|
| pH Range | 7.2–7.5 | 6.5–7.5 |
| Temperature | 4°C or RT | 4°C or RT |
| Molar Ratio (Linker:Target) | 10:1 | 1:1–5:1 |
| Completion Time | 30 min–2 hrs | 30 min–2 hrs |
The PEG2 spacer in Mal-PEG2-NHS balances steric hindrance reduction and solubility enhancement. Compared to longer PEG variants (e.g., PEG23), the shorter PEG2 chain minimizes hydrodynamic radius expansion while retaining sufficient flexibility for efficient crosslinking [2] [6]. Key considerations include:
Synthetic routes to PEG2-linked crosslinkers involve desymmetrizing ethylene glycol precursors. For example, mesylate intermediates enable nucleophilic substitution to install maleimide and NHS ester groups with >95% yield [5].
| PEG Length | Solubility (mM) | Conjugation Efficiency (%) | Steric Hindrance |
|---|---|---|---|
| PEG2 | 10 | 80–85 | Moderate |
| PEG4 | 15 | 75–80 | Low |
| PEG23 | 25 | 60–70 | Minimal |
Purifying Mal-PEG2-NHS and its conjugates requires methods that remove unreacted crosslinkers while preserving biomolecular integrity.
Critical quality control measures include:
| Method | Purity (%) | Throughput | Scalability |
|---|---|---|---|
| Desalting | 95 | High | Moderate |
| Dialysis | 85 | Low | Low |
| HPLC | 98 | Moderate | High |
Maleimide-polyethylene glycol two-N-hydroxysuccinimide ester represents a paradigmatic heterobifunctional crosslinking reagent that exemplifies the sophisticated interplay between dual reactive functionalities in bioconjugation chemistry [1] [2] [3]. This compound features a distinctive molecular architecture comprising a maleimide group and an N-hydroxysuccinimide ester terminus connected through a two-unit polyethylene glycol spacer, creating a versatile platform for dual-site bioconjugation applications [4] [5].
The molecular structure of Maleimide-polyethylene glycol two-N-hydroxysuccinimide ester encompasses a molecular formula of C₁₅H₁₈N₂O₈ with a molecular weight of 354.31 grams per mole [4] [6]. The compound maintains a characteristic tripartite architecture wherein the maleimide terminus provides thiol-reactive capabilities, the N-hydroxysuccinimide ester terminus enables primary amine conjugation, and the intervening polyethylene glycol spacer enhances aqueous solubility while providing structural flexibility [1] [3] [7].
Thiol-maleimide conjugation represents one of the most efficient bioorthogonal reactions available for protein modification, proceeding through a Michael addition mechanism that generates stable thioether linkages [8] [9] [10]. The reaction mechanism involves nucleophilic attack by the thiolate anion on the electrophilic carbon adjacent to the maleimide double bond, resulting in formation of a covalent thioether bond [9] [11].
Table 1: Kinetic Parameters for Thiol-Maleimide Click Chemistry
| Reaction Conditions | Second-Order Rate Constant (M⁻¹s⁻¹) | Half-Life (minutes) | Conjugation Efficiency (%) | Reference |
|---|---|---|---|---|
| pH 7.0, 25°C, PBS buffer | 734 | 0.38 | 99.2 | [10] |
| pH 7.4, 25°C, PBS buffer | 1.3 × 10³ | 0.21 | 98.5 | [12] |
| pH 6.5, 25°C, acetate buffer | 5.2 × 10³ | 0.13 | 99.8 | [12] |
| pH 8.0, 25°C, HEPES buffer | 2.1 × 10³ | 0.32 | 97.1 | [13] |
| pH 7.0, 37°C, PBS buffer | 1.8 × 10³ | 0.18 | 99.5 | [10] |
The kinetic characterization reveals exceptionally rapid reaction rates, with second-order rate constants ranging from 734 to 5.2 × 10³ M⁻¹s⁻¹ under physiological conditions [10] [12]. These rates represent among the fastest bioconjugation reactions reported in the literature, enabling near-instantaneous conjugation under appropriate conditions [14] [10]. The reaction exhibits strong pH dependence, with optimal reactivity observed in the pH range of 6.5 to 7.5, where thiolate formation is maximized while minimizing competing hydrolysis reactions [9] [15].
Computational analysis of the thiol-maleimide reaction mechanism demonstrates that the reaction can proceed through multiple pathways depending on the specific reaction conditions [8]. Base-catalyzed mechanisms predominate under physiological conditions, where deprotonation of the thiol group enhances nucleophilicity and facilitates rapid conjugation [8] [16]. The reaction shows remarkable selectivity for thiol groups over other nucleophilic amino acid residues, with thiol reactivity being approximately 1000-fold greater than amine reactivity at pH 7.0 [9].
Temperature effects significantly influence reaction kinetics, with elevated temperatures accelerating conjugation rates while potentially introducing competing side reactions [16] [13]. The activation energy for thiol-maleimide conjugation has been determined to be relatively low, consistent with the observed high reaction rates and efficiency [17]. Solvent effects also play crucial roles, with polar protic solvents generally enhancing reaction rates through stabilization of ionic intermediates [8].
N-hydroxysuccinimide ester chemistry represents the most widely employed method for primary amine modification in bioconjugation applications [18] [19] [20]. The reaction mechanism involves nucleophilic attack by the primary amine on the carbonyl carbon of the N-hydroxysuccinimide ester, followed by elimination of N-hydroxysuccinimide to form a stable amide bond [18] [21].
Table 2: pH-Dependent Amine-N-Hydroxysuccinimide Ester Coupling Specificity Profile
| pH Condition | Relative Reaction Rate | N-Hydroxysuccinimide Ester Half-Life (hours) | Primary Amine Selectivity (%) | Hydrolysis Competition (%) |
|---|---|---|---|---|
| 4.0 | 0.02 | 18.50 | 85 | 15 |
| 5.0 | 0.15 | 12.20 | 88 | 12 |
| 6.0 | 0.45 | 8.30 | 91 | 9 |
| 7.0 | 1.00 | 4.50 | 95 | 5 |
| 7.4 | 1.35 | 3.20 | 96 | 4 |
| 8.0 | 2.80 | 1.80 | 93 | 7 |
| 8.5 | 4.20 | 0.17 | 89 | 11 |
| 9.0 | 6.50 | 0.08 | 82 | 18 |
The pH dependence of N-hydroxysuccinimide ester reactivity demonstrates optimal performance in the physiological pH range of 7.0 to 8.5 [18] [20]. At lower pH values, primary amines exist predominantly in their protonated form, significantly reducing nucleophilicity and reaction rates [22] [20]. Conversely, at elevated pH values above 8.5, competing hydrolysis reactions become increasingly problematic, reducing the effective concentration of reactive N-hydroxysuccinimide ester and diminishing overall conjugation efficiency [18] [19].
Mechanistic studies reveal that N-hydroxysuccinimide ester aminolysis proceeds through formation of a tetrahedral intermediate, with rate-determining breakdown to products [21] [23]. The reaction exhibits a Brønsted coefficient of approximately 0.7, indicating substantial charge development on the amino nitrogen at the transition state [23]. This mechanistic understanding enables prediction of relative reactivity for different amine-containing substrates based on their basicity and steric environment [24] [21].
Selectivity profiling demonstrates that N-hydroxysuccinimide esters exhibit strong preference for primary amines over secondary amines and other nucleophilic groups [25] [24]. However, at elevated pH or extended reaction times, cross-reactivity with hydroxyl-containing amino acids such as serine, threonine, and tyrosine can occur, leading to formation of labile ester linkages [26] [27]. These competing reactions can be minimized through careful optimization of reaction conditions and post-reaction treatments [26].
The hydrolysis kinetics of N-hydroxysuccinimide esters show strong pH dependence, with half-lives ranging from several hours at pH 7.0 to minutes at pH 8.5 [18] [19]. This competing reaction imposes practical limitations on reaction conditions and necessitates careful timing in bioconjugation protocols [28] [29]. The hydrolysis reaction follows first-order kinetics and can be both water-mediated and protein-catalyzed, with the latter pathway becoming significant at high protein concentrations [29].
The dual functionality of Maleimide-polyethylene glycol two-N-hydroxysuccinimide ester creates complex reactivity landscapes that depend critically on solution pH, buffer composition, and reaction timing [2] [13] [30]. Understanding these reactivity patterns is essential for optimizing bioconjugation protocols and achieving maximal crosslinking efficiency while minimizing side reactions.
Table 3: pH-Dependent Reactivity Landscape for Maleimide-polyethylene glycol two-N-hydroxysuccinimide ester
| pH Range | Maleimide Reactivity Index | N-Hydroxysuccinimide Ester Reactivity Index | Crosslinking Efficiency (%) | Hydrolysis Rate (s⁻¹ × 10⁴) | Optimal Conjugation Window (minutes) |
|---|---|---|---|---|---|
| 5.0-5.5 | 0.25 | 0.08 | 12 | 0.8 | 120 |
| 5.5-6.0 | 0.52 | 0.22 | 28 | 1.2 | 90 |
| 6.0-6.5 | 0.78 | 0.45 | 45 | 2.1 | 60 |
| 6.5-7.0 | 1.00 | 0.88 | 84 | 4.5 | 30 |
| 7.0-7.5 | 0.95 | 1.00 | 92 | 8.2 | 15 |
| 7.5-8.0 | 0.82 | 0.85 | 78 | 15.6 | 8 |
| 8.0-8.5 | 0.68 | 0.65 | 58 | 28.3 | 4 |
| 8.5-9.0 | 0.51 | 0.42 | 35 | 45.7 | 2 |
The reactivity landscape analysis reveals distinct pH optima for each functional group within the heterobifunctional crosslinker [13] [30] [15]. Maleimide reactivity reaches maximum efficiency in the pH range of 6.5 to 7.0, where thiolate formation is optimal while maintaining maleimide stability [9] [15]. In contrast, N-hydroxysuccinimide ester reactivity continues to increase with pH until approximately 7.5, beyond which hydrolysis competition begins to dominate [18] [20].
The optimal crosslinking efficiency occurs in the narrow pH window of 7.0 to 7.5, where both functional groups maintain high reactivity while minimizing competing side reactions [2] [30]. This pH range represents a compromise between maximizing thiolate and free amine concentrations while controlling hydrolysis rates of the N-hydroxysuccinimide ester moiety [13] [15]. Buffer selection becomes critical in this pH range, with phosphate-buffered saline and N-2-hydroxyethylpiperazine-N'-2-ethanesulfonic acid buffers providing optimal conditions for dual conjugation [2] [16].
Temperature effects significantly modulate the reactivity landscape, with elevated temperatures accelerating both desired conjugation reactions and competing hydrolysis pathways [13] [31]. The optimal conjugation window decreases dramatically with increasing pH due to accelerated hydrolysis, requiring rapid mixing and processing for efficient crosslinking at elevated pH values [18] [20]. These temporal constraints necessitate careful experimental design and may favor stepwise conjugation strategies over simultaneous dual conjugation approaches [2] [30].
The polyethylene glycol spacer length influences the overall reactivity profile by affecting the conformational flexibility and hydrophilicity of the crosslinker [1] [7] [32]. Longer polyethylene glycol chains generally enhance aqueous solubility and reduce steric hindrance between functional groups, potentially improving crosslinking efficiency in complex protein systems [7] [33]. However, extended spacers may also increase susceptibility to hydrolytic degradation and reduce the effective local concentration of reactive groups [32].